molecular formula C15H16N2O2 B2942424 1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 1164474-18-3

1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea

Cat. No.: B2942424
CAS No.: 1164474-18-3
M. Wt: 256.305
InChI Key: MFGJTANABRPVDF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Scientific Research Applications

Aggregation Phenomena and Fluorescence Applications

A study by Ricks et al. (2004) investigated an N,N′-diphenyl urea as a model system for aggregation phenomena in poly(phenyleneethynylenes) (PPEs). The research found that dimethylation forces aromatic surfaces together, mimicking the aggregated state of PPEs and showing dramatic differences in quantum yield between folded and unfolded states. This model system helps understand the aggregation-induced emission properties of PPEs, which could be valuable in designing new fluorescent materials (Ricks et al., 2004).

Anion Coordination Chemistry

Wu et al. (2007) explored the anion coordination chemistry of two protonated urea-based ligands, which react with inorganic oxo-acids to afford adducts of corresponding anions with protonated ligands. This study highlights the rich variety of hydrogen bond motifs involving urea NH groups, demonstrating the potential of urea-based ligands in anion recognition and coordination chemistry (Wu et al., 2007).

Microwave-Promoted Aza-Diels-Alder Reaction

Sarma et al. (2012) developed a microwave-promoted aza-Diels-Alder reaction between 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil and aldimines, employing urea as an environmentally benign source of ammonia. This reaction, which is catalyst- and solvent-free, provides a clean and efficient method for constructing dihydropyrido[4,3-d]pyrimidines, showcasing the utility of urea derivatives in organic synthesis (Sarma et al., 2012).

Thermally Reversible Cross-Linking Reaction

Chang et al. (2001) investigated a thermally reversible cross-linking reaction of vinyl polymers, which was observed by mixing polymer solutions in DMF at room temperature. The study confirmed reversible formation of urea bonds, offering insights into developing thermally reversible materials for various applications, including self-healing materials (Chang et al., 2001).

Nonlinear Optical Crystals

Kwon et al. (2006) synthesized a series of nonlinear optical chromophores based on configurationally locked polyene, investigating the single crystal growth from the melt. The study highlights the potential of urea derivatives in the engineering of organic nonlinear optical crystals for applications in photonics and optoelectronics (Kwon et al., 2006).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-6-13(10-12(11)2)17-15(18)16-8-7-14-4-3-9-19-14/h3-10H,1-2H3,(H2,16,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGJTANABRPVDF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC=CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)N/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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